5-Hydroxymethylcytosine

Vue d'ensemble

Description

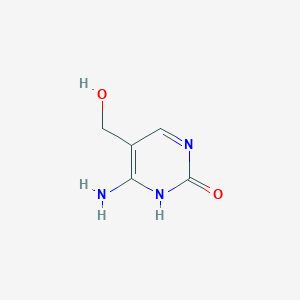

5-Hydroxymethylcytosine is a DNA pyrimidine nitrogen base derived from cytosine. It is potentially important in epigenetics because the hydroxymethyl group on the cytosine can possibly switch a gene on and off. It was first observed in bacteriophages in 1952 and later found to be abundant in human and mouse brains, as well as in embryonic stem cells . In mammals, it can be generated by the oxidation of 5-methylcytosine, a reaction mediated by ten-eleven translocation enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Hydroxymethylcytosine can be synthesized through the oxidation of 5-methylcytosine. This reaction is catalyzed by ten-eleven translocation enzymes, which are Fe(II) and α-ketoglutarate-dependent dioxygenases . The reaction conditions typically involve the presence of these enzymes and the necessary cofactors.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily studied in a research context. the use of enzymatic oxidation methods similar to those used in laboratory settings is likely.

Types of Reactions:

Reduction: Although less common, reduction reactions can convert this compound back to 5-methylcytosine.

Substitution: Substitution reactions involving this compound are rare but can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Ten-eleven translocation enzymes, Fe(II), and α-ketoglutarate are commonly used reagents.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Major Products:

Oxidation: 5-Formylcytosine and 5-Carboxylcytosine.

Reduction: 5-Methylcytosine.

Applications De Recherche Scientifique

Diagnostic Biomarker

The study of 5hmC has gained traction as a potential diagnostic biomarker for various cancers. Genome-wide profiling of 5hmC can reveal aberrant epigenetic modifications that are often specific to cancerous tissues. For instance, alterations in 5hmC levels have been linked to tumorigenesis and can serve as indicators of cancer subtype differentiation .

Table 1: Applications of 5hmC in Cancer Research

Mechanistic Insights

Research indicates that 5hmC may influence the binding of chromatin regulator proteins, thereby modulating gene transcription. This suggests that it is not merely an intermediate in demethylation but plays a direct role in regulating gene expression involved in cancer progression .

Neurodevelopmental Studies

Recent studies have highlighted the role of 5hmC in neurodevelopmental processes. It has been shown that alterations in 5hmC levels correlate with brain development stages and are implicated in various neurodevelopmental disorders such as autism and schizophrenia .

Table 2: Role of 5hmC in Neurodevelopment

Therapeutic Applications

The reversible nature of epigenetic modifications makes them attractive targets for therapeutic interventions. Modulating the activity of TET enzymes or directly manipulating 5hmC levels could provide novel strategies for treating cancers and neurodevelopmental disorders. Current research focuses on developing pharmacological agents that can enhance or inhibit TET activity to restore normal epigenetic states .

Mécanisme D'action

5-Hydroxymethylcytosine exerts its effects primarily through its role in epigenetic regulation. It is generated by the oxidation of 5-methylcytosine by ten-eleven translocation enzymes. This modification can lead to changes in gene expression by influencing DNA methylation patterns. The molecular targets include DNA sequences where cytosine residues are methylated, and the pathways involved are those related to DNA demethylation and gene regulation .

Comparaison Avec Des Composés Similaires

5-Methylcytosine: A precursor to 5-Hydroxymethylcytosine, involved in gene silencing.

5-Formylcytosine: An oxidation product of this compound, involved in further demethylation processes.

5-Carboxylcytosine: Another oxidation product, also involved in DNA demethylation

Uniqueness: this compound is unique due to its dual role in both gene regulation and DNA demethylation. Unlike 5-Methylcytosine, which primarily silences genes, this compound can activate or deactivate genes depending on the context .

Activité Biologique

5-Hydroxymethylcytosine (5hmC) is an important epigenetic modification derived from 5-methylcytosine (5mC) through the action of the ten-eleven translocation (TET) family of enzymes. This compound plays critical roles in various biological processes, including gene regulation, neurodevelopment, and disease pathology. This article explores the biological activity of 5hmC, highlighting its functions, mechanisms of action, and implications in health and disease.

Overview of this compound

5hmC is predominantly found in mammalian DNA and is enriched in specific genomic regions such as gene bodies and enhancers. Unlike 5mC, which is often associated with transcriptional repression, 5hmC has been linked to transcriptional activation and chromatin remodeling. The presence of 5hmC can indicate active regulatory processes within the genome.

1. Gene Regulation:

5hmC influences gene expression by modulating the binding affinity of methyl-CpG-binding domain proteins (MBDs) such as MeCP2. Research indicates that 5hmC can create a more open chromatin state conducive to transcriptional activation by reducing the binding efficiency of repressive factors .

2. Tissue-Specific Functions:

A comprehensive study mapping 5hmC across various human tissues revealed that it is enriched in regions associated with regulatory elements and transcription factor-binding sites. Tissue-specific differentially hydroxymethylated regions (tsDhMRs) were identified, which correlate with gene expression patterns and are implicated in disease susceptibility .

3. Neurodevelopment:

In the context of neurodevelopment, 5hmC plays a significant role in neuronal differentiation and function. It has been shown to interact with chromatin regulators that influence the expression of genes critical for neurogenesis . The alteration of 5hmC levels during neural progenitor cell differentiation suggests its importance in maintaining proper neuronal function.

Case Studies

1. Neurodegenerative Diseases:

Studies have highlighted a reduction in 5hmC levels in neurodegenerative diseases such as Alzheimer's disease (AD). In AD patients, decreased levels of 5hmC were observed in specific brain regions, correlating with cognitive decline . This suggests that alterations in 5hmC may serve as biomarkers for disease progression or targets for therapeutic intervention.

2. Cancer Biology:

The role of 5hmC in cancer has garnered significant attention. It has been reported that levels of 5hmC are markedly reduced in various malignancies, including lung and brain tumors. For instance, squamous cell lung cancers exhibited up to a five-fold decrease in 5hmC compared to normal lung tissue . This depletion may contribute to tumorigenesis by disrupting normal gene regulatory networks.

Data Tables

| Biological Activity | Function | Implications |

|---|---|---|

| Gene Regulation | Modulates transcription through chromatin remodeling | Potential target for gene therapy |

| Neurodevelopment | Influences neuronal differentiation | Biomarker for neurodegenerative diseases |

| Cancer Biology | Depletion linked to tumorigenesis | Diagnostic marker for cancer prognosis |

Research Findings

Recent findings emphasize the dynamic nature of 5hmC in epigenetic regulation:

- TET Enzymes: TET enzymes are crucial for the conversion of 5mC to 5hmC and further oxidized forms. Their activity is essential for maintaining proper levels of hydroxymethylation during cellular differentiation .

- Disease Correlation: Alterations in 5hmC patterns have been associated with various diseases, including hematological malignancies and neurodegenerative disorders, suggesting its potential as a therapeutic target or biomarker .

Propriétés

IUPAC Name |

6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVNIFSIEDRLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149990 | |

| Record name | 5-Hydroxymethylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-95-1 | |

| Record name | 5-(Hydroxymethyl)cytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1123-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxymethylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CD2RLN1NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.